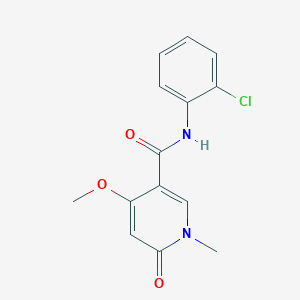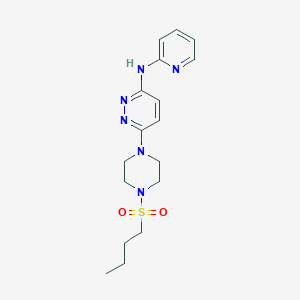
6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure and has been the subject of several studies exploring its synthesis, mechanism of action, and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves the inhibition of specific enzymes and receptors. This compound has been shown to inhibit the activity of protein kinase C (PKC), which is involved in several cellular processes, including cell proliferation and differentiation. Additionally, it has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of the cell cycle. These inhibitory effects make this compound a potential candidate for the development of new therapies for diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. This compound has been shown to have anti-inflammatory and anti-cancer properties, which make it a promising compound for the development of new therapies. Additionally, it has been shown to inhibit the activity of PKC and CDK4, which are involved in several cellular processes. These effects make this compound a potential candidate for the development of new drugs for the treatment of cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine in lab experiments is its unique chemical structure, which makes it a potential candidate for drug discovery. Additionally, its inhibitory effects on PKC and CDK4 make it a promising compound for the development of new therapies for cancer and inflammation. However, one limitation of using this compound in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Direcciones Futuras
There are several future directions for the study of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine. One direction is the development of new therapies for cancer and inflammation based on the inhibitory effects of this compound on PKC and CDK4. Additionally, further studies are needed to explore the potential applications of this compound in drug discovery. Finally, the synthesis method of this compound could be optimized to make it more accessible for research purposes.
Métodos De Síntesis
The synthesis of 6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis include 2-chloronicotinic acid, 4-(butylsulfonyl)piperazine, and 4,6-dichloropyridazine. The reaction involves the formation of an amide bond between 4-(butylsulfonyl)piperazine and 2-chloronicotinic acid, followed by the reaction of the resulting intermediate with 4,6-dichloropyridazine. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
6-(4-(butylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine has been shown to have potential applications in scientific research. This compound has been studied for its ability to inhibit certain enzymes and receptors, which makes it a potential candidate for drug discovery. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, which makes it a promising compound for the development of new therapies.
Propiedades
IUPAC Name |
6-(4-butylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2S/c1-2-3-14-26(24,25)23-12-10-22(11-13-23)17-8-7-16(20-21-17)19-15-6-4-5-9-18-15/h4-9H,2-3,10-14H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVVMPDQPHOYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
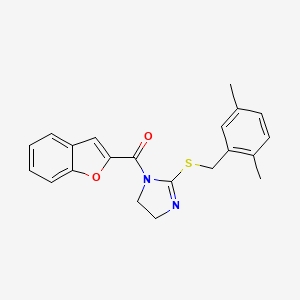

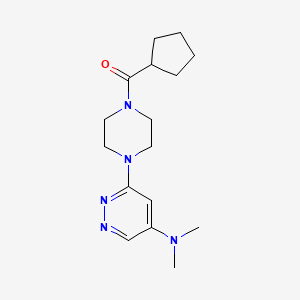

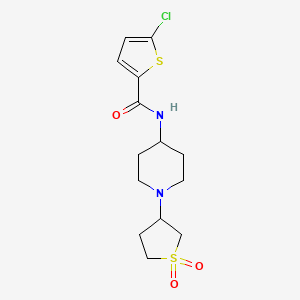
![7-hydroxy-5-oxo-N-propyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2911717.png)
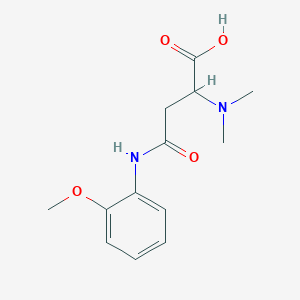

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2911723.png)
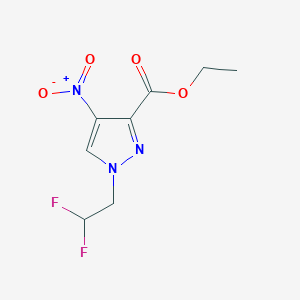
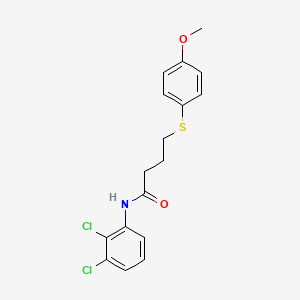
![N-(benzo[d][1,3]dioxol-5-yl)-4-((4-methylpyrimidin-2-yl)oxy)benzamide](/img/structure/B2911727.png)
